3-Isopropyl-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that belongs to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of isopropylamine with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the triazole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using microwave irradiation to accelerate the reaction. This method offers advantages such as reduced reaction times and higher yields. The process involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isopropyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions include substituted triazoles, amine derivatives, and oxides .
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: It is investigated for its potential as an anticancer and antiviral agent.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-4H-1,2,4-triazol-4-amine involves its interaction with biological targets through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cytochrome P-450-dependent enzymes, affecting the biosynthesis of essential molecules .
Vergleich Mit ähnlichen Verbindungen
- 4H-1,2,4-Triazol-3-amine
- 4-Amino-4H-1,2,4-triazole
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
Comparison: 3-Isopropyl-4H-1,2,4-triazol-4-amine is unique due to its isopropyl group, which enhances its lipophilicity and potentially its biological activity. Compared to other triazole derivatives, it may exhibit different pharmacokinetic properties and biological activities .
Eigenschaften
Molekularformel |
C5H10N4 |
---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
3-propan-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C5H10N4/c1-4(2)5-8-7-3-9(5)6/h3-4H,6H2,1-2H3 |
InChI-Schlüssel |
ZZHUTYSLPOTJOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN=CN1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.